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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

Cat. No.: B1601013

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-
(Methylamino)propan-1-ol, a chiral amino alcohol of interest to researchers, scientists, and
drug development professionals. Due to the limited availability of experimental data for the
specific (S)-enantiomer, this guide incorporates data from the racemic mixture and closely
related analogs, alongside theoretical predictions, to offer a thorough analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(Methylamino)propan-1-ol. It
is important to note that the NMR data is derived from the racemic mixture and serves as a
close approximation for the (2S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol (Racemic)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
Predicted
~0.95 Doublet 3H -CHs (on C2)
~2.30 Singlet 3H N-CHs
~2.5-2.7 Multiplet 1H -CH (on C2)
~3.2-3.5 Multiplet 2H -CH2 (on C1)
Variable Broad Singlet 2H -OH, -NH

Source: Predicted values based on standard chemical shift tables and data from analogous
structures. Experimental data for the racemic mixture shows a complex pattern requiring
detailed analysis.

Table 2: 13C NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol

Chemical Shift (ppm) Assignment
Predicted

~15-20 -CHs (on C2)
~35-40 N-CHs
~55-60 -CH (on C2)
~65-70 -CHz (on C1)

Source: Predicted values based on standard chemical shift tables and spectral database
comparisons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Methylamino)propan-1-ol
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Wavenumber (cm~?) Intensity Assignment

O-H and N-H stretching

3400-3200 Strong, Broad o
vibrations
2960-2850 Strong C-H stretching (alkane)
1470-1450 Medium C-H bending
C-O stretching (primar
1150-1050 Strong a(p Y
alcohol)
1100-1000 Medium C-N stretching

Source: Expected values based on characteristic infrared absorption frequencies for functional
groups.[1][2][3][4][5]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 2-(Methylamino)propan-1-ol

m/z Interpretation
89.14 [M]* (Molecular lon)
74 [M - CHs]*

58 [M - CH20H]*

44 [CH3-CH=NH2]*

Source: Predicted fragmentation pattern based on the molecular structure. The exact mass is
89.084064 Da.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These
protocols are generalized for small organic molecules like (2S)-2-(Methylamino)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, D20, or DMSO-ds). The choice of solvent depends on the
sample's solubility.

 Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane
(TMS), to the sample solution to calibrate the chemical shift scale to O ppm.

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.
o Place the NMR tube in the spectrometer's probe.

o Acquire the *H NMR spectrum using a standard pulse sequence. Key parameters include
the number of scans, relaxation delay, and acquisition time, which should be optimized to
obtain a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to
single lines for each unique carbon atom.[7][8] A larger number of scans is usually
required due to the lower natural abundance of the 3C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology:

e Sample Preparation:
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o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
liquid between two salt plates (e.g., NaCl or KBr).

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium
bromide (KBr) powder and press the mixture into a thin, transparent pellet.

o Data Acquisition:
o Place the sample (salt plates or KBr pellet) in the sample holder of the IR spectrometer.
o Record a background spectrum of the empty sample holder or pure KBr pellet.

o Record the sample spectrum. The instrument will automatically subtract the background
spectrum.

o Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them
to specific functional groups (e.g., O-H, N-H, C-H, C-O, C-N).[1][2][3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from
the fragmentation pattern of the molecule.[9]

Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable
volatile solvent such as methanol, acetonitrile, or a mixture with water.[10] For high-
resolution mass spectrometry (HRMS), the concentration is often lower.

o Sample Introduction: Introduce the sample into the mass spectrometer. Common methods
for small molecules include:

o Direct Infusion: The sample solution is directly infused into the ion source.

o Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by
liquid chromatography, and the eluent is introduced into the mass spectrometer.[11]
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« lonization: lonize the sample using an appropriate technique. Electrospray ionization (ESI) is
a common choice for polar molecules like amino alcohols.[12]

e Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the
mass analyzer (e.g., quadrupole, time-of-flight).

o Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
the fragmentation pattern to deduce structural information. For accurate mass
measurements, an internal or external calibrant is used.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chiral small molecule like (2S)-2-(Methylamino)propan-1-ol.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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